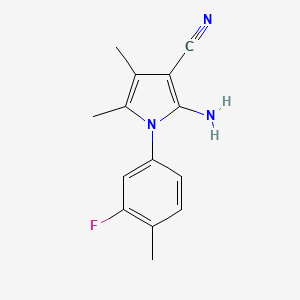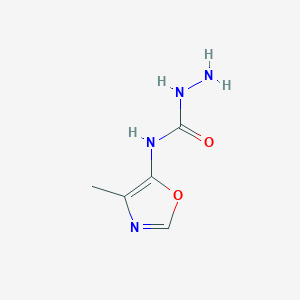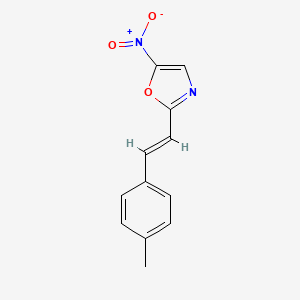
2-(4-Methylstyryl)-5-nitrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylstyryl)-5-nitrooxazole is a heterocyclic compound that features a nitro group and a styryl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted oxazoles.
Applications De Recherche Scientifique
2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Styrylphenyl)-1,4,5-triaryl imidazole: Known for its fluorescent properties and used in optical applications.
Aroylethenesulfonylmethyl styryl oxadiazoles: Exhibits antimicrobial activity and used in medicinal chemistry.
Uniqueness
2-(4-Methylstyryl)-5-nitrooxazole is unique due to its combination of a nitro group and a styryl group attached to an oxazole ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
Clé InChI |
WIIPJUDVLRWEHV-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

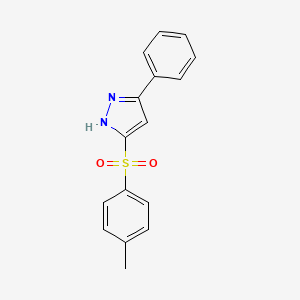
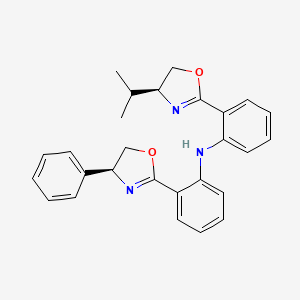
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
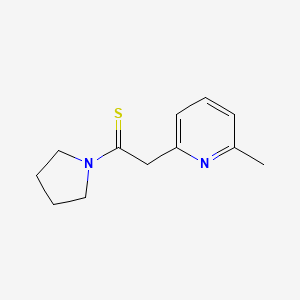
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
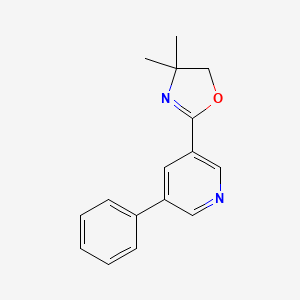
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
